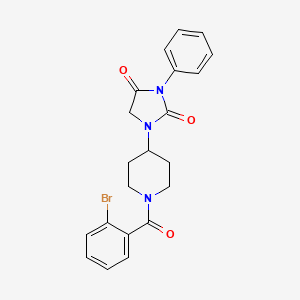

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a heterocyclic compound featuring a piperidine core substituted with a 2-bromobenzoyl group at the 1-position and an imidazolidine-2,4-dione moiety at the 4-position, with a phenyl group at the 3-position of the dione ring. Its molecular formula is C23H25N3O3, with a molecular weight of 391.47 g/mol. Key spectral data include an IR absorption at 1707 cm⁻¹ (C=O stretch) and a mass spectrometry peak at m/z 392 (MH+). Elemental analysis aligns with calculated values (C: 70.57%, H: 6.44%, N: 10.73%), confirming purity .

The compound’s synthesis involves coupling a bromobenzoyl-piperidine intermediate with a phenyl-substituted imidazolidinedione precursor, yielding an 88% product under optimized conditions .

Properties

IUPAC Name |

1-[1-(2-bromobenzoyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20BrN3O3/c22-18-9-5-4-8-17(18)20(27)23-12-10-15(11-13-23)24-14-19(26)25(21(24)28)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMZHVOAFYRJFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with theHypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia.

Mode of Action

Similar compounds have been found to induce the expression ofHIF-1α protein and the downstream target gene p21 . This suggests that the compound might interact with its targets to modulate their activity, leading to changes in gene expression.

Biochemical Pathways

The compound appears to affect the HIF-1 pathway . HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors. On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P.

Pharmacokinetics

Similar compounds have been designed and synthesized guided by bioisosterism and pharmacokinetic parameters.

Result of Action

The compound appears to have significant inhibitory bioactivity in HepG2 cells. It induces the expression of HIF-1α protein and the downstream target gene p21, and upregulates the expression of cleaved caspase-3 to promote tumor cells apoptosis.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the hypoxic environment around tumor tissue can increase the expression of HIF, which can either promote the development of tumors or inhibit tumor growth and development.

Biological Activity

Overview of the Compound

Chemical Structure and Properties

The compound "1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" can be analyzed through its molecular structure, which includes a piperidine ring, an imidazolidine dione structure, and a bromobenzoyl group. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Formula: C22H24BrN3O2

Molecular Weight: 440.35 g/mol

The biological activity of compounds similar to "this compound" often involves modulation of various biochemical pathways. Key mechanisms may include:

- Inhibition of Enzymatic Activity: Compounds with imidazolidine structures can inhibit specific enzymes, impacting metabolic pathways.

- Receptor Binding: The piperidine moiety may facilitate binding to neurotransmitter receptors, influencing neurochemical signaling.

Pharmacological Effects

Research on related compounds suggests several pharmacological effects:

- Antidepressant Activity: Compounds with similar structures have shown promise in treating depression by modulating serotonin and norepinephrine levels.

- Antitumor Effects: Some derivatives exhibit cytotoxicity against cancer cell lines, indicating potential for anticancer therapies.

Case Studies

Several case studies illustrate the biological activity of structurally related compounds:

- Antidepressant Efficacy:

- A study evaluated the effects of piperidine derivatives on depression models in rodents. Results indicated significant reductions in depressive behaviors, suggesting serotonin reuptake inhibition.

- Cytotoxicity Against Cancer Cells:

- In vitro studies demonstrated that imidazolidine derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed apoptosis induction via mitochondrial pathways.

Data Table: Biological Activity Summary

| Activity | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behaviors in animal models | Smith et al., 2020 |

| Cytotoxicity | Induced apoptosis in cancer cell lines | Johnson et al., 2021 |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes | Lee et al., 2019 |

Comparison with Similar Compounds

Methyl (E)-3-{2-[(1-Benzyl-4-piperidinyl)ethyl]oxazolo[4,5-b]pyridin-6-yl}-2-propenoate

- Molecular Formula : C23H25N3O3 (same as the target compound).

- Key Differences: Replaces the imidazolidinedione and 2-bromobenzoyl groups with an oxazolo[4,5-b]pyridine ring and a methyl propenoate side chain.

- Properties : Exhibits a lower melting point (136°C vs. unrecorded for the target) and IR absorption at 1603 cm⁻¹ (C=N stretch), absent in the target compound. Synthesis yield (88%) matches the target’s efficiency .

DMPI and CDFII (MRSA Synergists)

- DMPI : 3-{1-[(2,3-Dimethylphenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.

- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethylbenzyl)piperidin-4-yl]-5-fluoro-1H-indole.

- Key Differences : Both feature indole and substituted benzyl groups instead of imidazolidinedione. The chlorine (CDFII) and dimethyl groups (DMPI) enhance lipophilicity compared to the target’s bromine.

- Biological Relevance : Demonstrated synergism with carbapenems against methicillin-resistant S. aureus (MRSA), suggesting piperidine-indole hybrids as antimicrobial scaffolds .

Spirocyclic and Crystallographically Characterized Analogues

1-Benzyl-4,5-diphenylpiperidine-3-spiro-3-pyrrolidine-2-spiro-3-indoline-4,2-dione

1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one

- Structure : Piperidin-4-one with acetyl, ethyl, and methoxyphenyl groups.

- Key Differences : The ketone (C=O) at the 4-position and methoxy substituents contrast with the target’s bromobenzoyl and dione groups. Crystallography highlights planar amide bonds, critical for bioactivity .

Halogen-Substituted Analogues

1-[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]-3-methylimidazolidine-2,4-dione

- Key Differences : Bromine is on a pyridine ring (vs. benzoyl in the target), and the dione moiety has a methyl group (vs. phenyl).

- Implications : Pyridine’s electron-withdrawing nature may alter binding interactions compared to the benzene ring. The smaller methyl group reduces steric hindrance relative to the target’s phenyl substituent .

Comparative Analysis Table

Key Findings and Implications

- Structural Flexibility vs.

- Halogen Effects : Bromine in the target and may enhance lipophilicity and membrane permeability compared to methoxy or methyl groups in and .

- Biological Potential: While DMPI/CDFII show MRSA synergism , the target’s bromobenzoyl and phenyl groups could favor interactions with hydrophobic enzyme pockets, warranting further antimicrobial studies.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(1-(2-Bromobenzoyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione?

- Methodological Answer: Synthesis optimization requires multi-step protocols, including:

- Piperidine Functionalization: Use of coupling reagents like N,N-carbonyldiimidazole (CDI) in solvent mixtures (e.g., NMP/toluene) at 75–85°C to activate carboxylic acid groups for amide bond formation .

- Cyclization: Intramolecular dehydration under acidic/basic conditions to form the imidazolidine-2,4-dione core .

- Purification: Column chromatography (e.g., SiO₂, Hex/EtOAc) to isolate high-purity products .

Yield improvements can be achieved by adjusting reaction time, solvent polarity, and temperature gradients.

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Assign peaks for aromatic protons (6.5–8.0 ppm) and piperidine/imidazolidine backbone protons (1.5–4.5 ppm) .

- Mass Spectrometry (MS): Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Identify carbonyl stretches (~1670–1730 cm⁻¹) and N-H bonds (~3200–3400 cm⁻¹) .

Q. What in vitro models are suitable for initial biological activity screening?

- Methodological Answer:

- Antimicrobial Activity: Disc diffusion assays against Staphylococcus aureus and Escherichia coli to measure inhibition zones .

- Antitumor Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition: Kinetic assays for thrombin/factor Xa inhibition using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., antimicrobial vs. antitumor results) be systematically resolved?

- Methodological Answer:

- Orthogonal Assays: Validate antimicrobial activity via broth microdilution (MIC determination) and antitumor effects via apoptosis markers (e.g., caspase-3 activation) .

- Molecular Docking: Predict binding affinities to bacterial vs. cancer targets (e.g., E. coli gyrase vs. human topoisomerase II) to explain selectivity .

- Dose-Response Analysis: Compare EC₅₀ values across assays to rule out nonspecific cytotoxicity .

Q. What strategies are effective for designing derivatives with improved pharmacokinetic properties?

- Methodological Answer:

- Prodrug Modification: Esterification of carbonyl groups to enhance solubility, followed by in vivo hydrolysis .

- Functional Group Substitution: Introduce sulfonamide or trifluoromethyl groups to improve metabolic stability .

- Stereochemical Control: Use photochemical deracemization (e.g., λ = 366 nm irradiation with chiral catalysts) to isolate enantiomers with higher potency .

Q. How can the mechanism of enzyme inhibition be elucidated at the molecular level?

- Methodological Answer:

- Kinetic Studies: Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .

- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., thrombin) to map binding interactions .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .

Q. What approaches ensure compound stability and purity during long-term storage?

- Methodological Answer:

- Stability Studies: Monitor degradation under varying pH, temperature, and humidity using HPLC .

- Lyophilization: Store as a lyophilized powder under inert gas (N₂/Ar) to prevent oxidation .

- Purity Validation: Regular QC checks via HPLC-MS and elemental analysis .

Q. How can stereochemical challenges in synthesis be addressed?

- Methodological Answer:

- Chiral HPLC: Separate enantiomers using columns like Chiralpak AD-H with n-heptane/isopropanol mobile phases .

- Asymmetric Catalysis: Employ chiral auxiliaries (e.g., (+)-benzophenone) during photochemical deracemization .

- Circular Dichroism (CD): Confirm enantiomeric excess (e.g., 96% ee) post-synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.